

An In-depth Technical Guide to 4-Methylthiazole-2-carbonitrile

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Compound of Interest

Compound Name: 4-Methylthiazole-2-carbonitrile

Cat. No.: B021620

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methylthiazole-2-carbonitrile** (CAS No. 100516-98-1), a heterocyclic compound of interest in chemical synthesis and pharmaceutical research. Due to the limited specific literature on this molecule, this document consolidates available data and provides context based on the well-documented properties and activities of the broader thiazole class of compounds.

Core Compound Properties

4-Methylthiazole-2-carbonitrile is a solid organic compound featuring a thiazole ring substituted with a methyl group at the 4-position and a nitrile functional group at the 2-position. [1] The thiazole ring is a crucial scaffold in medicinal chemistry, and the nitrile group offers a versatile reactive site for further synthetic modifications.

Table 1: General and Physicochemical Properties

Property	Value	Source(s)
CAS Number	100516-98-1	[1]
Molecular Formula	C ₅ H ₄ N ₂ S	[1][2]
Molecular Weight	124.16 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	34-39 °C	[1]
Flash Point	97 °C (206.6 °F) - closed cup	[1]
Purity (Typical)	≥97%	[1][3]
InChI Key	ZLJOKRUAKFPDRN- UHFFFAOYSA-N	[1][2]

| SMILES String | Cc1csc(n1)C#N |[1][2] |

Spectroscopic and Computational Data

Detailed experimental spectra for **4-Methylthiazole-2-carbonitrile** are not widely published. However, computational predictions and data from analogous compounds provide valuable insights for structural characterization.

Table 2: Spectroscopic and Computational Data

Data Type	Parameter	Predicted Value	Source(s)
Mass Spectrometry	Monoisotopic Mass	124.00952 Da	[2]
	Predicted CCS ([M+H] ⁺)	124.4 Å ²	[2]
	Predicted CCS ([M+Na] ⁺)	136.8 Å ²	[2]

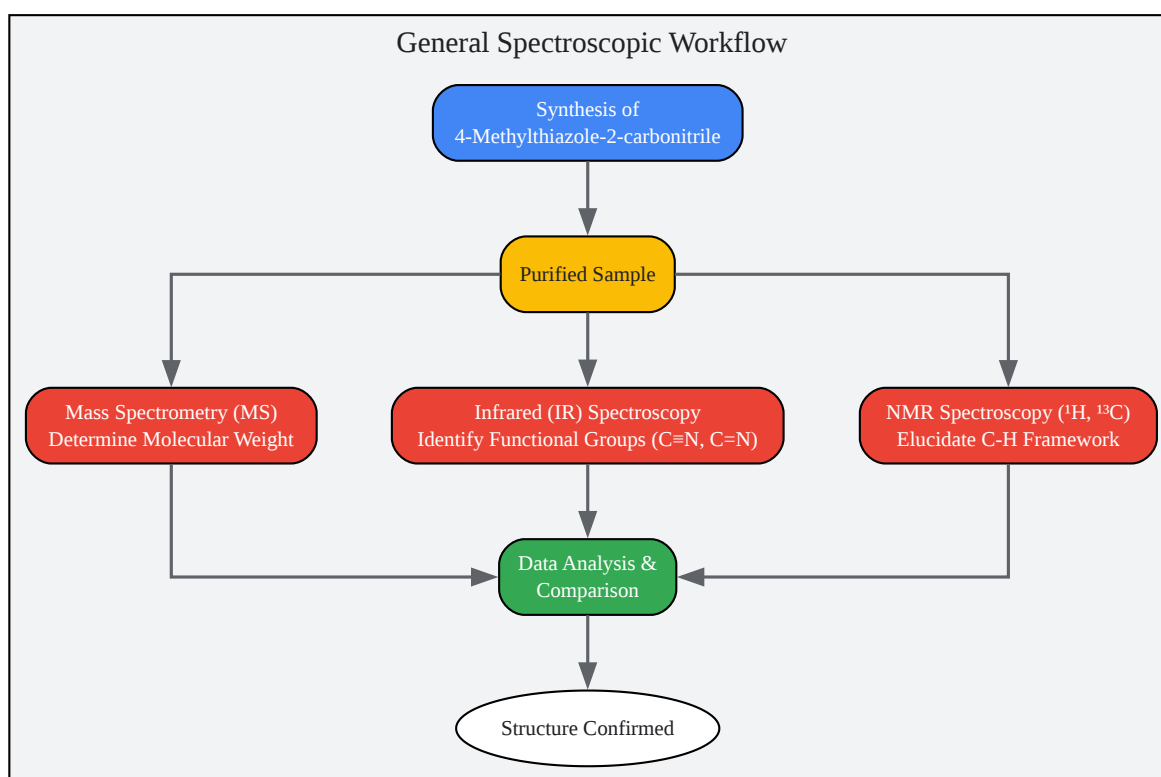
| Computational | XlogP | 1.4 |[2] |

CCS: Collision Cross Section

Experimental Protocols and Workflows

While a specific, detailed synthesis protocol for **4-Methylthiazole-2-carbonitrile** is not available in the reviewed literature, a general workflow for the characterization of such a novel compound can be outlined. Furthermore, the synthesis of a related key intermediate, 4-methyl-5-formylthiazole, illustrates a common transformation involving the 4-methylthiazole core.

The structural confirmation of a synthesized compound like **4-Methylthiazole-2-carbonitrile** relies on a combination of spectroscopic techniques.



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A general workflow for the synthesis and spectroscopic confirmation of a target compound.

This protocol describes the palladium-catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride to produce 4-methyl-5-formylthiazole, a key intermediate for the antibiotic cefditoren pivoxil.[4] This method is noted for being more eco-friendly than alternatives using oxidizing or reducing agents like MnO_2 , CrO_3 , or LiAlH_4 . [4]

- **Preparation of Acid Chloride:** 4-Methylthiazole-5-carboxylic acid (1.5 g) is added to thionyl chloride (10 mL). The mixture is refluxed for 2 hours. Excess thionyl chloride is then removed by distillation under reduced pressure. The resulting acid chloride is used directly in the next step.[4]
- **Hydrogenation:** Xylene (30 mL) is added to the freshly prepared acid chloride. Pd/BaSO_4 catalyst is added, and the mixture is heated to 140°C while hydrogen gas is passed through it.[4]
- **Monitoring and Workup:** The reaction is monitored by Thin-Layer Chromatography (TLC). Upon completion, the mixture is filtered and extracted with 10% HCl (3 x 30 mL).[4]
- **Isolation:** The aqueous solution is neutralized to a pH of 8 with sodium carbonate and then extracted with chloroform (3 x 30 mL). The pure product is obtained after the distillation of chloroform.[4]

Biological and Pharmacological Context

Direct biological activity data for **4-Methylthiazole-2-carbonitrile** is not present in the surveyed literature. However, the thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and biologically active agents.[5] Derivatives of the thiazole ring have demonstrated a vast array of pharmacological activities.

The thiazole scaffold is a core component of molecules with diverse biological activities.

- **Anticancer Activity:** Numerous thiazole derivatives have been synthesized and evaluated for their anticancer properties, showing effectiveness against various cancer cell lines such as breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers.[5][6] Their mechanisms often involve the inhibition of key proteins like kinases (e.g., VEGFR-2) or tubulin polymerization. [5][6]

- **Antimicrobial Activity:** The thiazole moiety is a key feature in compounds with potent antibacterial and antifungal properties.[\[5\]](#)[\[7\]](#)
- **Anti-inflammatory and Antidiabetic Properties:** Studies on 4-methylthiazole derivatives have shown potential anti-inflammatory and anti-diabetic activities, with some compounds demonstrating greater effectiveness than standard drugs like diclofenac and acarbose in specific assays.[\[8\]](#)
- **Antiviral Activity:** Isothiazole carbonitriles, structural isomers of thiazole carbonitriles, have shown promise as antiviral agents, for example, against poliovirus.[\[9\]](#)

The presence of both the established 4-methylthiazole core and a reactive nitrile group makes **4-Methylthiazole-2-carbonitrile** a promising starting point for the synthesis of novel therapeutic agents.

Applications in Synthesis and Drug Discovery

4-Methylthiazole-2-carbonitrile is primarily valued as a versatile intermediate and a building block in the synthesis of more complex molecules, particularly within the pharmaceutical sector. [\[3\]](#) Its structural features provide chemists with reactive sites that can be leveraged in sophisticated synthetic pathways to create novel compounds for drug discovery pipelines.

Safety and Handling

Proper safety precautions are essential when handling **4-Methylthiazole-2-carbonitrile**.

Table 3: Safety Information

Category	Information	Source(s)
Signal Word	Danger	[1]
Hazard Codes	H302 (Harmful if swallowed)	[1]
	H315 (Causes skin irritation)	[1]
	H318 (Causes serious eye damage)	[1]
	H335 (May cause respiratory irritation)	[1]
Precautionary Codes	P280, P301+P312+P330, P302+P352, P305+P351+P338+P310	[1]
Target Organs	Respiratory system	[1]
Storage Class	11 (Combustible Solids)	[1]

| Recommended PPE| Dust mask (type N95), eyeshields, faceshields, gloves |[1] |

Conclusion

4-Methylthiazole-2-carbonitrile is a valuable chemical intermediate with significant potential for applications in pharmaceutical and chemical research. While direct experimental data on its biological activities are scarce, its structure, based on the highly active thiazole scaffold, suggests it is a promising candidate for the development of novel bioactive compounds. This guide summarizes the currently available physicochemical and safety data and provides a framework for its characterization and potential application based on the rich chemistry of its structural class. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

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